Lagociclovir
Description
Lagociclovir, also known as MIV-210, is a prodrug of 3'-fluoro-2',3'-dideoxyguanosine (FLG), a nucleoside analogue designed to inhibit hepatitis B virus (HBV) replication. Its valactate formulation enhances oral bioavailability, making it suitable for clinical use . This compound exhibits potent activity against HBV variants resistant to lamivudine, adefovir, and entecavir, positioning it as a promising candidate for multidrug-resistant HBV infections . Clinical trials in Europe and Asia have progressed to phase II, with Medivir (Sweden) licensing its development to Daewoong Pharmaceutical in South Korea .
Structure
3D Structure
Properties
IUPAC Name |
2-amino-9-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2H2,(H3,12,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJUXLYUUDBAJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869098 | |
| Record name | 2-Amino-9-(2,3-dideoxy-3-fluoropentofuranosyl)-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lagociclovir typically involves multiple steps, starting from commercially available precursors. The key steps include:
Glycosylation: The attachment of the modified sugar moiety to the purine base.
Fluorination: Introduction of the fluorine atom at the desired position on the sugar ring.
Deprotection: Removal of protecting groups used during the synthesis to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Lagociclovir can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the purine base or the sugar moiety.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Pharmacokinetics
The pharmacokinetic profile of Lagociclovir is characterized by:
- High Oral Bioavailability : This allows for effective systemic exposure following oral administration.
- Rapid Conversion : After ingestion, it is quickly converted to its active triphosphate form in vivo, which is crucial for its antiviral activity .
- Dosing Regimen : Clinical studies suggest that dosing can be optimized based on individual patient needs and viral load assessments.
Treatment of Hepatitis B Virus Infections
This compound has been primarily studied for its effectiveness in treating chronic HBV infections. Key findings from clinical studies include:
- Virological Response : In a study involving chronic HBV patients, this compound demonstrated a significant reduction in HBV DNA levels after treatment, indicating potent antiviral efficacy .
- Safety Profile : Clinical trials have reported that this compound is well-tolerated among patients, with manageable side effects compared to traditional therapies like lamivudine and adefovir .
Comparison with Other Antivirals
The following table summarizes the comparative efficacy of this compound against other antiviral agents used for HBV treatment:
| Compound Name | Type | Target Virus | Efficacy Against Drug Resistance | Unique Features |
|---|---|---|---|---|
| This compound | Nucleoside analogue | Hepatitis B Virus | Effective against resistant strains | High oral bioavailability; rapid conversion |
| Lamivudine | Nucleoside analogue | Human Immunodeficiency Virus | Moderate resistance issues | First-line therapy; cost-effective |
| Adefovir | Nucleotide analogue | Hepatitis B Virus | Resistance develops over time | Primarily used for HBV; renal toxicity concerns |
| Entecavir | Nucleoside analogue | Hepatitis B Virus | Lower resistance rates | Highly potent; first-line therapy |
Future Directions in Research
Ongoing research aims to further elucidate the full potential of this compound in treating not only HBV but also other viral infections. Future studies are expected to focus on:
- Long-term Efficacy : Evaluating sustained virological responses over extended periods.
- Combination Therapies : Investigating the effects of this compound in conjunction with other antiviral agents to enhance therapeutic outcomes.
- Drug Resistance Mechanisms : Understanding how this compound can be utilized effectively against emerging resistant strains of HBV and other viruses.
Mechanism of Action
The mechanism of action of Lagociclovir involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom and the lack of hydroxyl groups can disrupt hydrogen bonding and base pairing, leading to errors in DNA and RNA synthesis. This can inhibit the replication of viruses and the proliferation of cancer cells.
Comparison with Similar Compounds
Comparison with Similar Anti-HBV Compounds
Mechanism of Action and Structural Classification
Lagociclovir belongs to the nucleoside analogue class, acting as a reverse transcriptase (RT) inhibitor. Its prodrug design facilitates intracellular conversion to FLG-triphosphate, which competes with endogenous nucleotides during HBV DNA synthesis .
Table 1: Mechanism and Classification of Anti-HBV Agents
| Compound | Class/Mechanism | Prodrug | Key Targets |
|---|---|---|---|
| This compound | Nucleoside analogue/RT inhibitor | Yes | Resistant HBV variants |
| Besifovir (LB80380) | Nucleotide analogue/RT inhibitor | Yes | HBV polymerase |
| CMX157 | Nucleotide analogue/RT inhibitor | Yes | HBV polymerase |
| NVR 3-778 | Capsid assembly modulator (CAM) | No | HBV core protein |
| Elvucitabine | Nucleoside analogue/RT inhibitor | No | HBV polymerase |
Efficacy Against Resistant HBV Strains
This compound’s broad-spectrum activity against lamivudine-, adefovir-, and entecavir-resistant HBV mutants distinguishes it from older nucleoside analogues like clevudine, which lacks superiority over entecavir or tenofovir . In contrast, nucleotide analogues such as besifovir and CMX157 target HBV polymerase but may face cross-resistance with other RT inhibitors .
Table 2: Resistance Profiles and Clinical Status
| Compound | Resistance Coverage | Clinical Phase |
|---|---|---|
| This compound | Lamivudine-, adefovir-, entecavir-resistant HBV | Phase II |
| Besifovir | Limited data; similar to adefovir | Phase II |
| CMX157 | Under evaluation | Phase II |
| NVR 3-778 | Pan-genotypic; no cross-resistance | Phase I/II |
| Elvucitabine | Active against RT mutants | Phase II |
Pharmacokinetics and Bioavailability
This compound valactate’s high oral bioavailability (>80% in humans) surpasses that of first-generation nucleoside analogues like lamivudine . Besifovir and CMX157, as nucleotide analogues, require fewer metabolic steps for activation but may exhibit variable absorption due to phosphonate group instability .
Q & A
Q. How should researchers present contradictory findings about this compound’s off-target effects?
- Methodological Answer: Use meta-analysis to aggregate data from multiple studies, highlighting heterogeneity (e.g., I² statistics). Mechanistic studies (e.g., RNA-seq profiling) can clarify off-target pathways. Transparently report limitations (e.g., assay sensitivity thresholds) in the discussion section .
Cross-Disciplinary Considerations
Q. What computational tools predict this compound’s interaction with HBV polymerase?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) models ligand-receptor interactions using HBV polymerase crystal structures (PDB ID: 1TMR). Validate predictions with mutagenesis studies (e.g., alanine scanning). Compare binding energies with known inhibitors to prioritize analogs for synthesis .
Q. How can multi-omics approaches enhance understanding of this compound’s mechanism?
- Methodological Answer: Integrate transcriptomics (host response), proteomics (viral protein expression), and metabolomics (drug metabolite profiling). Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify perturbed networks. Public datasets (e.g., GEO Accession GSE12345) can benchmark findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
